Intralipid
Overview
Description
Intralipid is a sterile, non-pyrogenic fat emulsion prepared for intravenous administration. It is primarily used as a source of calories and essential fatty acids for patients requiring parenteral nutrition. This compound is composed of soybean oil, egg yolk phospholipids, glycerin, and water for injection. The soybean oil provides a mixture of neutral triglycerides of predominantly unsaturated fatty acids, including linoleic acid, oleic acid, palmitic acid, alpha-linolenic acid, and stearic acid .
Mechanism of Action
Target of Action
Lipofundin S, also known as Intralipid, is a lipid emulsion that primarily targets the body’s energy metabolism system . It provides a biologically utilizable source of calories and essential fatty acids . It is used in clinical settings for parenteral nutrition and as a solvent for certain types of drugs .
Mode of Action
This compound interacts with its targets by providing a source of lipids that can be metabolized for energy . It is also used to reverse toxicity caused by a broad-spectrum of lipophilic drugs . The primary mode of action involves a scavenging effect called the “lipid sink” and cardiotonic activity . The “lipid sink” phenomenon is the most widely accepted mechanism of action for lipids. The lipid emulsion infusion creates an expanded lipid phase, and the resulting equilibrium drives toxic drug from tissue to the aqueous plasma phase then into the lipid phase .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the mitochondrial permeability transition pore opening, which is as efficient as cyclosporine-A . It also impacts the phosphatidylinositol 3-kinase (PI3K)-Akt-glycogen synthase kinase-3β (GSK-3β) and AMPK-endothelial nitric oxide synthase (eNOS) signaling pathways . These pathways are crucial for cellular energy metabolism and survival.
Pharmacokinetics
This compound provides fatty acids in the form of triglycerides which are hydrolyzed by lipoprotein lipase to release free fatty acids . Linoleic acid and alpha-linolenic acid are metabolized within a common biochemical pathway through a series of desaturation and elongation steps . The pharmacokinetics of this compound can be influenced by factors such as age, energy expenditure, clinical status, body weight, tolerance, ability to metabolize and eliminate lipids, and consideration of additional energy given to the patient .
Result of Action
The primary result of this compound’s action is the provision of a source of calories and essential fatty acids for patients requiring parenteral nutrition . In addition, it has been shown to have anti-inflammatory properties and to protect the heart against ischemia-reperfusion injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s nutritional status, and the patient’s overall health condition can all impact the effectiveness of this compound . Furthermore, this compound’s action can be influenced by the concentration of local anesthetics in the blood .
Biochemical Analysis
Biochemical Properties
Lipofundin S plays a crucial role in biochemical reactions by providing a source of essential fatty acids and energy. It interacts with various enzymes, proteins, and other biomolecules. For instance, Lipofundin S is hydrolyzed by lipoprotein lipase, releasing free fatty acids and glycerol, which are then utilized in metabolic processes. The soy phosphatides in Lipofundin S act as emulsifiers, stabilizing the lipid particles and facilitating their interaction with cell membranes and transport proteins .
Cellular Effects
Lipofundin S has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Lipofundin S has been shown to reduce the production of nitric oxide and inflammatory cytokines in microglial cells, thereby exhibiting anti-inflammatory properties . Additionally, it promotes the secretion of growth factors, suggesting a potential neuroprotective effect .
Molecular Mechanism
The molecular mechanism of Lipofundin S involves its interaction with various biomolecules. It inhibits the production of reactive oxygen species and the phosphorylation of extracellular regulated kinase, thereby reducing oxidative stress and inflammation . Lipofundin S also modulates the expression of genes involved in inflammatory responses and promotes the secretion of anti-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lipofundin S change over time. Studies have shown that Lipofundin S is stable and maintains its biochemical properties for extended periods. Its long-term effects on cellular function can vary. For instance, prolonged exposure to Lipofundin S can lead to changes in lipid metabolism and oxidative stress levels . These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of Lipofundin S vary with different dosages in animal models. At lower doses, Lipofundin S provides essential fatty acids and energy without adverse effects. At higher doses, it can induce hyperlipidemia and oxidative stress, leading to the development of atherosclerotic lesions in animal models . These findings highlight the importance of careful dosage selection to avoid potential toxic effects.
Metabolic Pathways
Lipofundin S is involved in several metabolic pathways, including lipid metabolism and energy production. It is hydrolyzed by lipoprotein lipase, releasing free fatty acids that are oxidized for energy or used in the synthesis of triglycerides and phospholipids . The glycerol component of Lipofundin S is metabolized to glucose or glycogen, contributing to energy homeostasis .
Transport and Distribution
Lipofundin S is transported and distributed within cells and tissues through interactions with transport proteins and cell membranes. The emulsified lipid particles are taken up by cells via endocytosis and are distributed to various cellular compartments . The distribution of Lipofundin S is influenced by factors such as the rate of infusion and the metabolic state of the patient .
Subcellular Localization
The subcellular localization of Lipofundin S is primarily within lipid droplets and cell membranes. The soy phosphatides in Lipofundin S facilitate its incorporation into cell membranes, where it can influence membrane fluidity and function . Additionally, Lipofundin S can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Intralipid is synthesized by emulsifying soybean oil with egg yolk phospholipids and glycerin in water. The process involves the following steps:
Soybean Oil Refinement: The soybean oil is refined to remove impurities and ensure a consistent mixture of triglycerides.
Emulsification: The refined soybean oil is emulsified with egg yolk phospholipids and glycerin in water. This is achieved using high-shear mixing to create a stable emulsion.
Sterilization: The emulsion is sterilized to ensure it is free from microbial contamination.
Industrial Production Methods: this compound is produced on an industrial scale using large-scale emulsification equipment. The process involves continuous mixing and homogenization to maintain the stability of the emulsion. The final product is packaged in sterile containers designed for intravenous administration .
Chemical Reactions Analysis
Intralipid primarily undergoes hydrolysis and oxidation reactions:
Hydrolysis: The triglycerides in this compound can be hydrolyzed by lipases to release free fatty acids and glycerol.
Oxidation: The unsaturated fatty acids in this compound are susceptible to oxidation, leading to the formation of peroxides and other oxidative degradation products.
Common Reagents and Conditions:
Lipases: Enzymes that catalyze the hydrolysis of triglycerides.
Oxygen: Facilitates the oxidation of unsaturated fatty acids.
Major Products Formed:
Free Fatty Acids and Glycerol: Resulting from hydrolysis.
Peroxides and Oxidative Degradation Products: Resulting from oxidation.
Scientific Research Applications
Intralipid has a wide range of scientific research applications:
Medicine: Used as a source of parenteral nutrition for patients who cannot consume food orally.
Biology: Employed in studies involving lipid metabolism and the effects of essential fatty acids on cellular functions.
Chemistry: Used as a model system for studying emulsions and lipid oxidation processes.
Industry: Utilized in the development of drug delivery systems, particularly for lipophilic drugs.
Comparison with Similar Compounds
- SMOFlipid
- Omegaven
- ClinOleic: Another lipid emulsion containing olive oil and soybean oil .
Properties
IUPAC Name |
2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9Z,12Z)-octadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMUBKIFQNSDT-GAUHYDFOSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H115NO10P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338964 | |
Record name | Lipofundin S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1041.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68890-65-3 | |
Record name | Lipofundin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lipofundin S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Intralipid interact with the body to exert its effects?
A1: this compound's primary mechanism of action stems from its composition as a lipid emulsion. [] It provides a source of energy and essential fatty acids, primarily linoleic acid (omega-6) and alpha-linolenic acid (omega-3), mimicking the physiological transport of lipids. [, ] Upon intravenous administration, the lipid particles in this compound undergo hydrolysis by lipoprotein lipase, releasing free fatty acids that are then utilized by tissues for energy or stored as triglycerides. []
Q2: Does this compound influence glucose metabolism?
A2: Research suggests that this compound can impact glucose metabolism. Studies in preterm infants have shown that infusions of this compound, rich in polyunsaturated fatty acids, can enhance glucose production by increasing gluconeogenesis. [] This effect is attributed to the stimulatory influence of free fatty acids, particularly polyunsaturated fatty acids, on gluconeogenic pathways. []
Q3: How does this compound affect insulin sensitivity?
A3: this compound administration can lead to a state of lipid-induced insulin resistance. [] Studies comparing men and women found that this compound infusion reduces insulin-stimulated glucose uptake in both sexes, with a more pronounced effect observed in men. [] Importantly, this insulin resistance appears not to stem from impaired insulin signaling pathways, inflammation, or direct inhibition of glucose transporter activity. [] Instead, the observed increase in leg lactate release and decreased glucose oxidation with this compound suggest a potential metabolic feedback mechanism contributing to the insulin resistance. []
Q4: What is the chemical composition of this compound?
A4: this compound is not a single chemical compound but rather a complex mixture. Its primary components include purified soybean oil as the lipid source, egg yolk phospholipids as emulsifiers, and glycerol to adjust osmolarity. [, , ]
Q5: How does the lipid composition of this compound influence its effects?
A5: The specific fatty acid profile within this compound's lipid component appears to influence its physiological impacts. Research indicates that emulsions with a higher proportion of polyunsaturated fatty acids, like this compound, may have different effects on glucose kinetics compared to emulsions richer in monounsaturated fatty acids. [] This highlights the importance of considering the specific fatty acid composition when investigating this compound's effects.
Q6: Are there concerns regarding the stability of this compound emulsions?
A6: Maintaining the stability of this compound emulsions is crucial for its effectiveness. Studies have highlighted the potential for physicochemical changes when this compound is mixed with other solutions. For instance, admixtures of this compound and normal saline have shown a decrease in pH and an increase in lipid globule size over time, indicating incompatibility. [] This underscores the need for careful handling and administration practices to ensure this compound's stability and prevent potential alterations in its properties. []
Q7: How is this compound metabolized and cleared from the body?
A7: this compound's metabolism involves the breakdown of its triglyceride component by lipoprotein lipase, primarily located on the endothelium of capillaries. [] This process releases free fatty acids and glycerol, which are subsequently utilized by tissues. [] The clearance of this compound from the circulation involves both lipoprotein lipase-mediated hydrolysis and uptake by the reticuloendothelial system, primarily in the liver and spleen. []
Q8: Are there any known drug interactions with this compound?
A8: this compound has demonstrated the ability to influence the pharmacokinetics of certain drugs, particularly lipophilic compounds. In cases of local anesthetic toxicity, this compound is believed to act as a “lipid sink,” drawing the lipophilic local anesthetics into the lipid phase and thereby reducing their concentration in the aqueous phase. [] This partitioning effect has been suggested as a mechanism for this compound's efficacy in treating local anesthetic toxicity. [, ]
Q9: What are the potential adverse effects associated with this compound administration?
A9: While generally well-tolerated, this compound administration can potentially lead to adverse effects. These can include infusion reactions, hypertriglyceridemia, and interference with laboratory tests. Close monitoring of patients receiving this compound is essential to identify and manage any potential complications.
Q10: How is this compound used in research settings?
A10: this compound is utilized in various research applications, including the development of tissue-mimicking phantoms for optical imaging, [, ] inducing hyperlipidemia in animal models to study metabolic diseases, [, ] and investigating the impact of lipids on cellular function. [, , ]
Q11: What are the future directions for this compound research?
A11: Future research on this compound could explore its potential as a therapeutic agent for conditions beyond local anesthetic toxicity, [, ] optimize its use in specific patient populations, and further elucidate its mechanisms of action. []
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